Propetamphos
Overview
Description
Propetamphos is an organophosphate insecticide primarily used to control a variety of pests such as cockroaches, flies, ants, ticks, moths, fleas, and mosquitoes . It is based on thiophosphoric acid ester and has the chemical formula C₁₀H₂₀NO₄PS with a molecular weight of 281.31 g/mol . This compound is known for its effectiveness in both household and veterinary applications .
Mechanism of Action
Target of Action
Propetamphos is an organophosphate insecticide designed to control various pests such as cockroaches, flies, ants, ticks, moths, fleas, and mosquitoes . The primary target of this compound is acetylcholinesterase (AChE) , an enzyme found at the ends of nerve junctions, in the brain, and in the bloodstream .
Mode of Action
This compound works by inhibiting the action of acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, leading to uncontrolled, continuous nerve impulses. This results in the paralysis and eventual death of the pest .
Biochemical Pathways
The biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in Fischer 344 (F344) rats . The compound is highly bound to plasma proteins, with a free fraction of 0.06 . The terminal elimination rate constant was found to be significantly different for males versus females . The plasma was cleared of unbound this compound at rates of 0.559 ± 0.069 and 0.828 ± 0.181 L/min/kg for males and females, respectively . The mean residence times (MRTs) for this compound in the body for males and females were 28.3 ± 5.7 and 14.4 ± 3.5 min, respectively .
Result of Action
The result of this compound’s action is the overstimulation of the nervous system of the pest, leading to paralysis and eventual death . This makes this compound an effective insecticide for controlling various pests.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the degradation rate of this compound was found to increase in the presence of silver ions . This suggests that the presence of certain environmental factors can influence the stability and efficacy of this compound. Furthermore, this compound has been recognized as a major environmental pollutant due to its widespread use and high toxicity to biotic systems .
Biochemical Analysis
Biochemical Properties
Propetamphos interacts with various enzymes and proteins in the body. It has been observed to increase the levels of glucose and triglycerides, and the activities of aspartate aminotransferase (AST), alkaline phosphatase (ALP), and alanine aminotransferase (ALT) in rats .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase lymphocyte percentage while decreasing neutrophil percentage and total leukocyte counts .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound causes an increase in certain biochemical parameters over a period of 28 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 15 mg/kg bw/day, this compound was found to cause harmful effects in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propetamphos is synthesized through a series of chemical reactions involving the esterification of thiophosphoric acid. The process typically involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound by reacting thiophosphoric acid with an appropriate alcohol.
Esterification: The intermediate is then esterified with a suitable alcohol, such as isopropanol, under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is often formulated into various commercial products, including aerosols, emulsified concentrates, liquids, and powders .
Chemical Reactions Analysis
Types of Reactions: Propetamphos undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by various oxidizing agents, resulting in the formation of sulfoxides and sulfones.
Substitution: this compound can undergo nucleophilic substitution reactions where the thiophosphoric ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis Products: Corresponding acids and alcohols.
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted organophosphates.
Scientific Research Applications
Propetamphos has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of organophosphates in various chemical reactions.
Medicine: Research on its potential use in developing treatments for parasitic infections in livestock.
Industry: Utilized in the development of pest control products for both household and agricultural use.
Comparison with Similar Compounds
Azamethiphos: Another organophosphate insecticide used for controlling pests in veterinary and agricultural settings.
Chlorpyrifos: Widely used organophosphate insecticide with similar mechanisms of action but different chemical structure.
Diazinon: An organophosphate insecticide used in agriculture and household pest control.
Uniqueness of Propetamphos: this compound is unique due to its specific formulation and effectiveness against a broad spectrum of pests. Its relatively moderate toxicity to mammals compared to other organophosphates makes it a preferred choice in certain applications .
Properties
IUPAC Name |
propan-2-yl (E)-3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNDWPRGXNILMS-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNP(=S)(OC)O/C(=C/C(=O)OC(C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO4PS | |
Record name | PROPETAMPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18215 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032470 | |
Record name | Propetamphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propetamphos is a yellow oily liquid. Non corrosive. Used as an insecticide., Sold as aerosols, emulsified concentrates, liquids, and powders; [EXTOXNET] | |
Record name | PROPETAMPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18215 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propetamphos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1782 | |
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Boiling Point |
87-89 °C @ 0.005 mm Hg | |
Record name | PROPETAMPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, xylene, In water, 1.10X10+2 mg/l @ 24 °C | |
Record name | PROPETAMPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |
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Density |
1.1294 @ 20 °C | |
Record name | PROPETAMPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000143 [mmHg], 1.43X10-5 mm Hg @ 20 °C | |
Record name | Propetamphos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
31218-83-4, 58995-37-2 | |
Record name | PROPETAMPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18215 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propetamphos | |
Source | CAS Common Chemistry | |
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Record name | 2-Butenoic acid, 3-(((ethylamino)methoxyphospinothioyl)oxy)-, 1-methylethyl ester | |
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Record name | Propetamphos | |
Source | EPA DSSTox | |
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Record name | trans-isopropyl-3-[[(ethylamino)methoxyfosfinothioyl]oxy]crotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.910 | |
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Record name | PROPETAMPHOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4A07F635U | |
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Record name | PROPETAMPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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